3-(4-phenylmethoxyphenyl)pyridine
Overview
Description
3-(4-phenylmethoxyphenyl)pyridine is an organic compound that features a pyridine ring substituted with a benzyloxy-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-phenylmethoxyphenyl)pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Typically a mixture of water and an organic solvent like toluene or ethanol
Temperature: Generally conducted at elevated temperatures (80-100°C)
Time: Reaction times can vary but typically range from several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-phenylmethoxyphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reagents like zinc or tin in dilute mineral acid.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions
Reduction: Zinc or tin in dilute mineral acid, sodium sulfide in ammonium hydroxide solution
Substitution: Electrophilic reagents like nitrating agents or acyl chlorides in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid
Reduction: Formation of benzyloxyaniline
Substitution: Formation of various substituted benzyloxy-phenyl derivatives
Scientific Research Applications
3-(4-phenylmethoxyphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and anticancer agent.
Medicine: Explored for its ability to inhibit specific enzymes and pathways involved in disease processes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-phenylmethoxyphenyl)pyridine involves its interaction with specific molecular targets. For example, it has been shown to inhibit epidermal growth factor receptor (EGFR) kinase activity, which is crucial in the proliferation of cancer cells . The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
3-(4-phenylmethoxyphenyl)pyridine can be compared with other similar compounds such as:
3-(4-Benzyloxy-phenyl)-1-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1H,2H-3,4’-bipyrazole: This compound also targets EGFR kinase and has shown potent antiproliferative activity against various cancer cell lines.
1,2,3-Triazole-linked pyrazoline analogues: These compounds have been synthesized and evaluated for their antibacterial and anticancer activities.
The uniqueness of this compound lies in its specific structural features that allow for versatile chemical modifications and its potential to interact with multiple biological targets.
Properties
Molecular Formula |
C18H15NO |
---|---|
Molecular Weight |
261.3 g/mol |
IUPAC Name |
3-(4-phenylmethoxyphenyl)pyridine |
InChI |
InChI=1S/C18H15NO/c1-2-5-15(6-3-1)14-20-18-10-8-16(9-11-18)17-7-4-12-19-13-17/h1-13H,14H2 |
InChI Key |
ZQHJUIWGJOQZRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.